6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Vue d'ensemble

Description

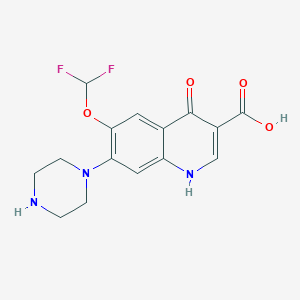

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by the presence of a difluoromethoxy group at the 6-position and a piperazinyl group at the 7-position of the quinolone core structure. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves several key steps:

Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced at the 6-position using a suitable fluorinating agent, such as difluoromethyl ether.

Attachment of the Piperazinyl Group: The piperazinyl group is introduced at the 7-position through a nucleophilic substitution reaction using piperazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolone N-oxides.

Reduction: Reduction reactions can modify the quinolone core, potentially altering its antibacterial activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified antibacterial activity profiles. These derivatives are often evaluated for their potential as new antibacterial agents .

Applications De Recherche Scientifique

Research indicates that this compound is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus species.

- Gram-negative bacteria : Including Escherichia coli, Pseudomonas aeruginosa, and other challenging pathogens.

Applications in Pharmaceutical Research

The applications of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid primarily focus on its potential as an antibacterial agent. Its structural characteristics make it a promising candidate for developing new therapies aimed at treating infections caused by antibiotic-resistant bacteria.

Case Studies and Research Findings

- Antibacterial Activity : Studies have shown that this compound exhibits superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .

- Synthesis and Derivatives : The synthesis process involves multiple steps, including nucleophilic substitutions and ring-closing reactions, which can be optimized for industrial production . Variants of this compound have also been explored for their enhanced efficacy against specific bacterial strains.

- Pharmaceutical Formulations : The compound can be formulated into various delivery systems, such as tablets or injectable solutions, depending on the intended use and route of administration .

Table 2: Comparative Efficacy Against Bacteria

| Compound Name | Target Bacteria | Efficacy Level |

|---|---|---|

| 6-Difluoromethoxy-7-piperazinyl-3-carboxylic acid | Staphylococcus aureus, E. coli | High |

| Ciprofloxacin | Staphylococcus aureus, E. coli | Moderate |

| Norfloxacin | Pseudomonas aeruginosa | Variable |

Mécanisme D'action

The mechanism of action of 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands, the compound induces bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Norfloxacin: Contains a fluorine atom at the 6-position and a piperazinyl group at the 7-position.

Pefloxacin: Similar structure with a fluorine atom at the 6-position and a piperazinyl group at the 7-position.

Ciprofloxacin: Another quinolone with a fluorine atom at the 6-position and a piperazinyl group at the 7-position.

Uniqueness

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is unique due to the presence of the difluoromethoxy group at the 6-position, which distinguishes it from other quinolones. This modification can influence its antibacterial activity and pharmacokinetic properties .

Activité Biologique

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H15F2N3O4. Its structure includes a quinolone backbone substituted with a difluoromethoxy group and a piperazine moiety, which contributes to its pharmacological properties.

The biological activity of quinolone derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The presence of the piperazine ring in this compound may enhance its interaction with these targets, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that quinolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial DNA synthesis makes it a candidate for further investigation as an antibiotic agent.

Anticancer Potential

Recent studies have also explored the anticancer potential of quinolone derivatives. For example, a study highlighted the cytotoxic effects of piperazine-linked compounds against breast cancer cell lines (4T1), demonstrating that these derivatives could induce apoptosis in cancer cells while maintaining low toxicity in non-cancerous cells . The mechanism appears to involve DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis .

Case Studies

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that at concentrations below 10 μM, the compound exhibited over 80% viability in non-cancerous fibroblast cells while effectively reducing viability in cancerous cells .

- Fluorescence Imaging : Fluorescent derivatives of quinolone compounds were used for cellular imaging, showing good membrane permeability and cytoplasmic distribution in treated cells. This property is advantageous for developing theranostic agents that can simultaneously diagnose and treat cancer .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C15H15F2N3O4 |

| Molecular Weight | 331.30 g/mol |

| Antimicrobial Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria |

| Cytotoxicity (4T1 Cell Line) | IC50 < 10 μM |

| Non-toxic Concentration (Fibroblast Cells) | > 80% viability at 10 μM |

Propriétés

IUPAC Name |

6-(difluoromethoxy)-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O4/c16-15(17)24-12-5-8-10(19-7-9(13(8)21)14(22)23)6-11(12)20-3-1-18-2-4-20/h5-7,15,18H,1-4H2,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUZDTRHFMTIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153446 | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121935-03-3 | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121935033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.